molecular formula C36H28O16 B1236280 Theaflavin gallate CAS No. 31629-79-5

Theaflavin gallate

Cat. No.: B1236280
CAS No.: 31629-79-5
M. Wt: 716.6 g/mol
InChI Key: CKDOBTPKUHSESZ-MALJIYBWSA-N
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Description

The compound “Theaflavin gallate” is a complex organic molecule characterized by multiple hydroxyl groups, chromenyl structures, and a benzoannulene core. Compounds of this nature often exhibit significant biological activity and are of interest in various fields of scientific research.

Scientific Research Applications

Chemistry

In chemistry, such compounds are studied for their unique structural properties and reactivity. They may serve as intermediates in the synthesis of more complex molecules or as models for studying reaction mechanisms.

Biology

Biologically, these compounds may exhibit antioxidant, anti-inflammatory, or anticancer activities. They are often investigated for their potential therapeutic applications.

Medicine

In medicine, derivatives of such compounds may be developed as drugs or diagnostic agents. Their biological activity makes them candidates for treating various diseases.

Industry

Industrially, these compounds may be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, including the formation of chromenyl structures and the benzoannulene core. Common synthetic routes may include:

    Formation of Chromenyl Structures: This can be achieved through cyclization reactions involving phenolic compounds and aldehydes under acidic or basic conditions.

    Assembly of the Benzoannulene Core: This may involve Diels-Alder reactions or other cycloaddition reactions to form the polycyclic structure.

    Introduction of Hydroxyl Groups: Hydroxyl groups can be introduced through hydroxylation reactions using reagents such as osmium tetroxide or hydrogen peroxide.

Industrial Production Methods

Industrial production of such compounds may involve optimized synthetic routes to maximize yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl groups, forming quinones or other oxidized derivatives.

    Reduction: Reduction reactions may target the carbonyl groups, converting them to hydroxyl groups or other reduced forms.

    Substitution: Substitution reactions can occur at various positions on the aromatic rings, often facilitated by electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, osmium tetroxide, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.

Mechanism of Action

The mechanism of action of such compounds typically involves interactions with specific molecular targets, such as enzymes or receptors. The hydroxyl groups may participate in hydrogen bonding, while the aromatic structures may engage in π-π interactions. These interactions can modulate biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    Flavonoids: Compounds with similar chromenyl structures and hydroxyl groups.

    Polyphenols: Compounds with multiple hydroxyl groups on aromatic rings.

    Quinones: Oxidized derivatives of phenolic compounds.

Uniqueness

The uniqueness of the compound lies in its specific arrangement of functional groups and polycyclic structure, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

[3,6-dihydroxy-5-oxo-8-[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]-1-(3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl)benzo[7]annulen-4-yl] 3,4,5-trihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H28O16/c37-14-5-20(39)18-10-25(44)33(50-28(18)7-14)12-1-16-17(34-26(45)11-19-21(40)6-15(38)8-29(19)51-34)9-27(46)35(30(16)32(48)24(43)2-12)52-36(49)13-3-22(41)31(47)23(42)4-13/h1-9,25-26,33-34,37-42,44-47H,10-11H2,(H,43,48)/t25-,26?,33-,34?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKDOBTPKUHSESZ-MALJIYBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC4=C(C(=C(C=C4C5C(CC6=C(C=C(C=C6O5)O)O)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O)C(=O)C(=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC4=C(C(=C(C=C4C5C(CC6=C(C=C(C=C6O5)O)O)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O)C(=O)C(=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H28O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

716.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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